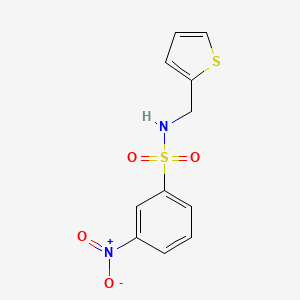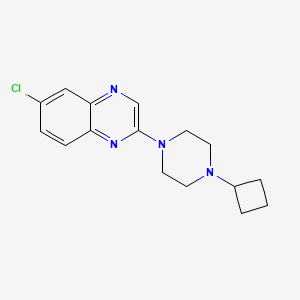![molecular formula C15H20ClN5S B15121805 5-chloro-N-methyl-N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15121805.png)
5-chloro-N-methyl-N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-methyl-N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a chloro group, a methyl group, and a piperidine ring linked to a thiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chloroacetaldehyde with thiourea under acidic conditions.
Piperidine Derivative Synthesis: The piperidine ring can be formed through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Coupling Reactions: The thiazole and piperidine derivatives are then coupled using a suitable linker, such as a halomethyl group.
Final Assembly: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where the chloro group on the pyrimidine ring is replaced by the piperidine-thiazole moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thiazole moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The chloro group on the pyrimidine ring can be substituted by various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the pyrimidine or thiazole rings.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-chloro-N-methyl-N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Pharmaceuticals: It serves as a lead compound in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the synthesis of more complex molecules and as a building block in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-chloro-N-methyl-N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-5-chloromethylthiazole: An intermediate in the synthesis of various thiazole-based compounds.
5-chloro-1-methylimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Benzimidazole derivatives: Known for their broad-spectrum biological activities, including antifungal and anticancer properties.
Uniqueness
5-chloro-N-methyl-N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets. This makes it a versatile compound in medicinal chemistry and pharmaceutical research.
Propriétés
Formule moléculaire |
C15H20ClN5S |
|---|---|
Poids moléculaire |
337.9 g/mol |
Nom IUPAC |
5-chloro-N-methyl-N-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C15H20ClN5S/c1-11-19-13(10-22-11)9-21-5-3-14(4-6-21)20(2)15-17-7-12(16)8-18-15/h7-8,10,14H,3-6,9H2,1-2H3 |
Clé InChI |
YJGJEGYASPANAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)CN2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B15121728.png)
![N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15121735.png)

![3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B15121737.png)
![1-(2-Methoxyphenyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine](/img/structure/B15121745.png)
![N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide](/img/structure/B15121761.png)

![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15121766.png)
![N-cyclopropyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine-2-carboxamide](/img/structure/B15121791.png)
![1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B15121795.png)
![3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B15121803.png)
![4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B15121811.png)
![3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]piperidin-2-one](/img/structure/B15121813.png)
![N-ethyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15121818.png)
